molecular formula C27H36N2O2 B13127141 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone CAS No. 85959-19-9

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone

Cat. No.: B13127141
CAS No.: 85959-19-9
M. Wt: 420.6 g/mol
InChI Key: PYYYAKHJCLDAGG-UHFFFAOYSA-N
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Description

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone is an organic compound belonging to the anthraquinone family This compound is characterized by the presence of two amino groups attached to the anthraquinone core, each substituted with different alkyl chains

Preparation Methods

The synthesis of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone typically involves the reaction of anthraquinone with the corresponding amines. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides.

Scientific Research Applications

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s effects are mediated through pathways that include the generation of reactive oxygen species and the inhibition of specific enzymes. These interactions can lead to various biological effects, including cell death in cancer cells and inhibition of microbial growth .

Comparison with Similar Compounds

1-[(2-Ethylhexyl)amino]-4-[(3-methylbutyl)amino]anthraquinone can be compared with other anthraquinone derivatives such as:

Properties

CAS No.

85959-19-9

Molecular Formula

C27H36N2O2

Molecular Weight

420.6 g/mol

IUPAC Name

1-(2-ethylhexylamino)-4-(3-methylbutylamino)anthracene-9,10-dione

InChI

InChI=1S/C27H36N2O2/c1-5-7-10-19(6-2)17-29-23-14-13-22(28-16-15-18(3)4)24-25(23)27(31)21-12-9-8-11-20(21)26(24)30/h8-9,11-14,18-19,28-29H,5-7,10,15-17H2,1-4H3

InChI Key

PYYYAKHJCLDAGG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=C2C(=C(C=C1)NCCC(C)C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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